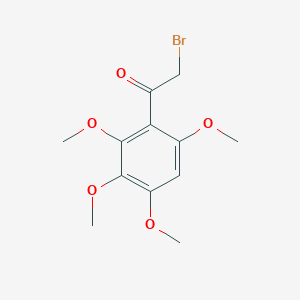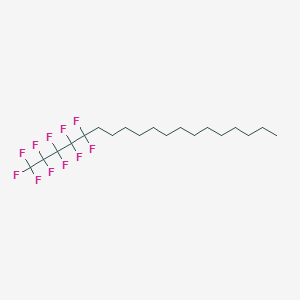
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate is a compound that features multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes a hydrazine core, which is often used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate typically involves the reaction of hydrazine derivatives with trimethylsilyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler hydrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, hydrazine, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydrazine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trimethylsilyl groups into molecules.
Biology: May be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical reactions. The molecular pathways involved depend on the specific application and conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-bis(trimethylsilyl)hydrazine: Similar structure but lacks the carboxylate group.
Trimethylsilyl chloride: Used as a reagent to introduce trimethylsilyl groups into molecules.
Bis(trimethylsilyl)amine: Another compound with multiple trimethylsilyl groups, used in different applications.
Uniqueness
Trimethylsilyl 1,2-bis(trimethylsilyl)hydrazine-1-carboxylate is unique due to its combination of trimethylsilyl groups and a hydrazine core. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
117952-44-0 |
|---|---|
Molekularformel |
C10H28N2O2Si3 |
Molekulargewicht |
292.60 g/mol |
IUPAC-Name |
trimethylsilyl N-trimethylsilyl-N-(trimethylsilylamino)carbamate |
InChI |
InChI=1S/C10H28N2O2Si3/c1-15(2,3)11-12(16(4,5)6)10(13)14-17(7,8)9/h11H,1-9H3 |
InChI-Schlüssel |
QCHLZALYSPHHKE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NN(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
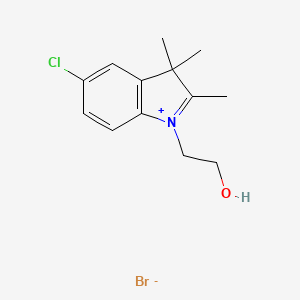
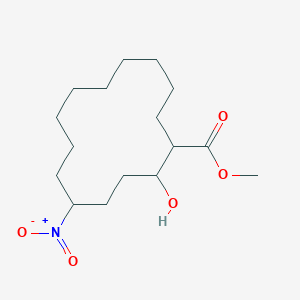
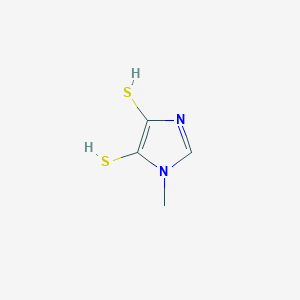
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
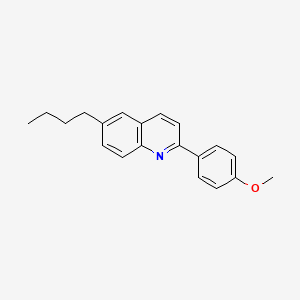
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
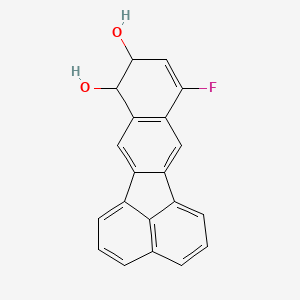

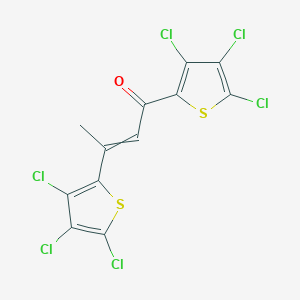
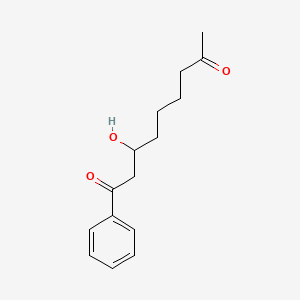
![Methyl 6,7-dimethylspiro[2.5]octa-4,6-diene-4-carboxylate](/img/structure/B14311063.png)
